“2-[(Chloroacetyl)amino]benzamide” is a chemical compound with the molecular formula C9H9ClN2O2 . It has a molecular weight of 212.64 g/mol . This compound is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .
The synthesis of benzamide derivatives, such as “2-[(Chloroacetyl)amino]benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
The InChI code for “2-[(Chloroacetyl)amino]benzamide” is 1S/C9H9ClN2O2/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
. The Canonical SMILES for this compound is C1=CC=C(C(=C1)C(=O)N)NC(=O)CCl
.
“2-[(Chloroacetyl)amino]benzamide” has a molecular weight of 212.63 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 212.0352552 g/mol . The topological polar surface area of the compound is 72.2 Ų .
2-[(Chloroacetyl)amino]benzamide can be synthesized by reacting isatoic anhydride with 2-amino benzamide in the presence of chloroacetyl chloride. []
Another method involves the reaction of anthranilic acid with chloroacetyl chloride, followed by a reaction with ammonia or an amine to produce the desired benzamide. []
The specific reaction conditions, such as temperature, solvent, and reaction time, may vary depending on the chosen synthetic route. []
The molecular structure of 2-[(Chloroacetyl)amino]benzamide has been investigated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. [] These studies have confirmed the presence of characteristic functional groups, such as the amide carbonyl, the aromatic ring, and the chloroacetyl moiety.
Crystallographic studies have provided detailed insights into the three-dimensional structure of the molecule, revealing key bond lengths, bond angles, and intermolecular interactions. [] This information is crucial for understanding the reactivity and potential biological activity of the compound.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4